molecular formula C17H14N4O2S B5539140 2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No. B5539140
M. Wt: 338.4 g/mol
InChI Key: RJQPPRGLBKRMKU-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves starting with compounds like 3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl derivatives. The process includes reactions with various reagents, including ammonium, sodium, and potassium hydroxides, as well as various amines, to form new structures. Microwave-assisted synthesis has also been explored for the efficient production of these derivatives, indicating a modern approach to optimizing reaction conditions for better yields and shorter reaction times (Hlazunova, 2020); (Lakshman & Gupta, 2009).

Molecular Structure Analysis

The molecular structures of 1,2,4-triazole derivatives have been characterized using various instrumental methods, including NMR spectroscopy, LC-MS, and elemental analysis. These techniques confirm the chemical structure and facilitate the understanding of molecular interactions and properties. Secondary interactions, such as C-H...π and π...π stacking, play a significant role in the bioactivity predictions of these compounds, showcasing the importance of detailed structural analysis (Dinesh, 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including salt formation, cyclization, and condensation, to yield a wide range of bioactive compounds. The versatility in chemical reactivity enables the synthesis of compounds with tailored properties for specific applications. For instance, the conversion of arylacrylic acids to benzoic acids and their subsequent reactions with 1,2,4-triazoles to form thiadiazoles highlights the complex chemistry and potential for generating compounds with unique functionalities (Sahi, Bhardwaj, & Paul, 2014).

Scientific Research Applications

Synthesis and Antifungal Activity

Triazole derivatives, similar to the compound of interest, have been synthesized and evaluated for their antifungal activities. For example, a study on the synthesis of triazolylindole derivatives explored their potential as antifungal agents. These compounds were synthesized through a series of reactions involving amino, mercapto, and triazole functionalities, which are characteristic of the compound of interest (Singh & Vedi, 2014).

Antimicrobial Activities

Research on Schiff base ligands derived from triazole compounds and their metal complexes has demonstrated potential antimicrobial activities. These studies involve the condensation of triazole derivatives with aldehydes and the subsequent formation of metal complexes, which are then evaluated for their antimicrobial properties against various bacterial strains (Mishra et al., 2019).

Antitumor Activity

The synthesis of benzothiazole derivatives, which share structural similarities with the compound of interest, has been investigated for their antitumor activities. These compounds were synthesized through reactions involving thiophenols and benzoic acids, followed by evaluation against human cervical cancer cell lines (Kini et al., 2007).

Structural and Spectral Analysis

Triazole derivatives have also been studied for their structural characteristics and interactions. Analysis of secondary interactions and structure-activity relationships in benzoic acid derivatives containing triazole rings provides insights into their potential biological activities and applications (Dinesh, 2013).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[(E)-[3-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11-6-2-4-8-13(11)15-19-20-17(24)21(15)18-10-12-7-3-5-9-14(12)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPPRGLBKRMKU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
Reactant of Route 3
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
Reactant of Route 5
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
Reactant of Route 6
2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

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